

# Chemical structure and properties of VER-246608

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## Compound of Interest

Compound Name: VER-246608

Cat. No.: B15612726

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An In-depth Technical Guide to **VER-246608**: Chemical Structure, Properties, and Mechanism of Action

## Introduction

**VER-246608** is a novel and potent small molecule inhibitor targeting all four isoforms of the enzyme pyruvate dehydrogenase kinase (PDK).[1][2] As an ATP-competitive inhibitor, it plays a crucial role in cellular metabolism by modulating the activity of the pyruvate dehydrogenase complex (PDC).[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of **VER-246608**, intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

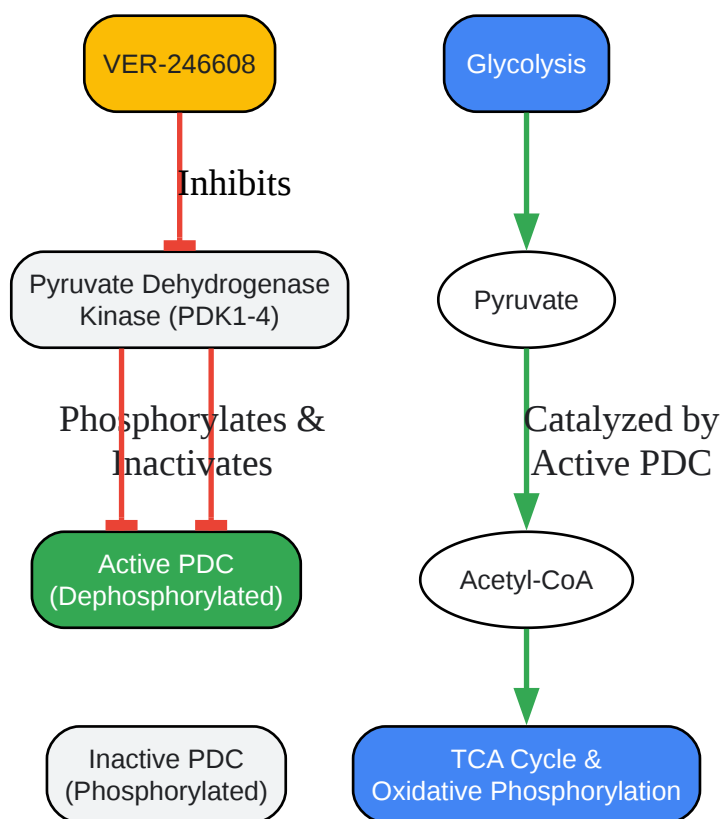
**VER-246608** was developed through a process of NMR-based fragment screening combined with structure-guided medicinal chemistry.[1][5] Its chemical identity and key properties are summarized below.

Property	Value
IUPAC Name	N-[4-(2-chloro-5-methyl-4-pyrimidinyl)phenyl]-N-[[4-[(2,2-difluoroacetyl)amino]methyl]phenyl]methyl]-2,4-dihydroxy-benzamide[6]
Molecular Formula	C <sub>28</sub> H <sub>23</sub> ClF <sub>2</sub> N <sub>4</sub> O <sub>4</sub> [6][7]
Molecular Weight	552.96 g/mol [1][4][7]
CAS Number	1684386-71-7[6][7]
SMILES	<chem>O=C(C1=CC=C(O)C=C1O)N(CC2=CC=C(CNC(C(F)F)=O)C=C2)C3=CC=C(C4=NC(Cl)=NC=C4C)C=C3</chem> [6]
Appearance	White to off-white solid[7]
Purity	≥98%
Solubility	Soluble in DMSO (up to 100 mg/mL) and DMF (2 mg/mL).[6][8][9]

## Mechanism of Action and Signaling Pathway

**VER-246608** functions as a pan-isoform, ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK).[3] PDKs are mitochondrial enzymes that phosphorylate and thereby inactivate the E1 $\alpha$  subunit of the pyruvate dehydrogenase complex (PDC).[1] By inhibiting all four PDK isoforms, **VER-246608** prevents the phosphorylation of PDC, leading to its sustained activation.[7]

Activated PDC catalyzes the conversion of pyruvate to acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[9] In many cancer cells, which exhibit a metabolic phenotype known as the Warburg effect (a preference for glycolysis even in the presence of oxygen), PDK is often overexpressed. This shunts pyruvate away from the mitochondria, promoting anaerobic respiration.[1][3] **VER-246608** reverses this process, thereby increasing mitochondrial respiration and oxygen consumption while attenuating glycolytic activity.[3][4]



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Mechanism of **VER-246608** Action.

## Biological Activity and Efficacy

**VER-246608** demonstrates potent inhibitory activity against all four PDK isoforms. Its efficacy has been evaluated in various biochemical and cellular assays, revealing context-dependent anti-proliferative effects.

## Biochemical Activity

The inhibitory potency of **VER-246608** against each PDK isoform is detailed in the table below.

Target	IC <sub>50</sub> (nM)
PDK-1	35[6][7][8][9]
PDK-2	84[6][7][8][9]
PDK-3	40[6][7][8][9]
PDK-4	91[6][7][8][9]

The compound is highly selective for PDKs, showing minimal activity against a panel of 96 other kinases and Hsp90 (IC<sub>50</sub> >100 μM).[1][6]

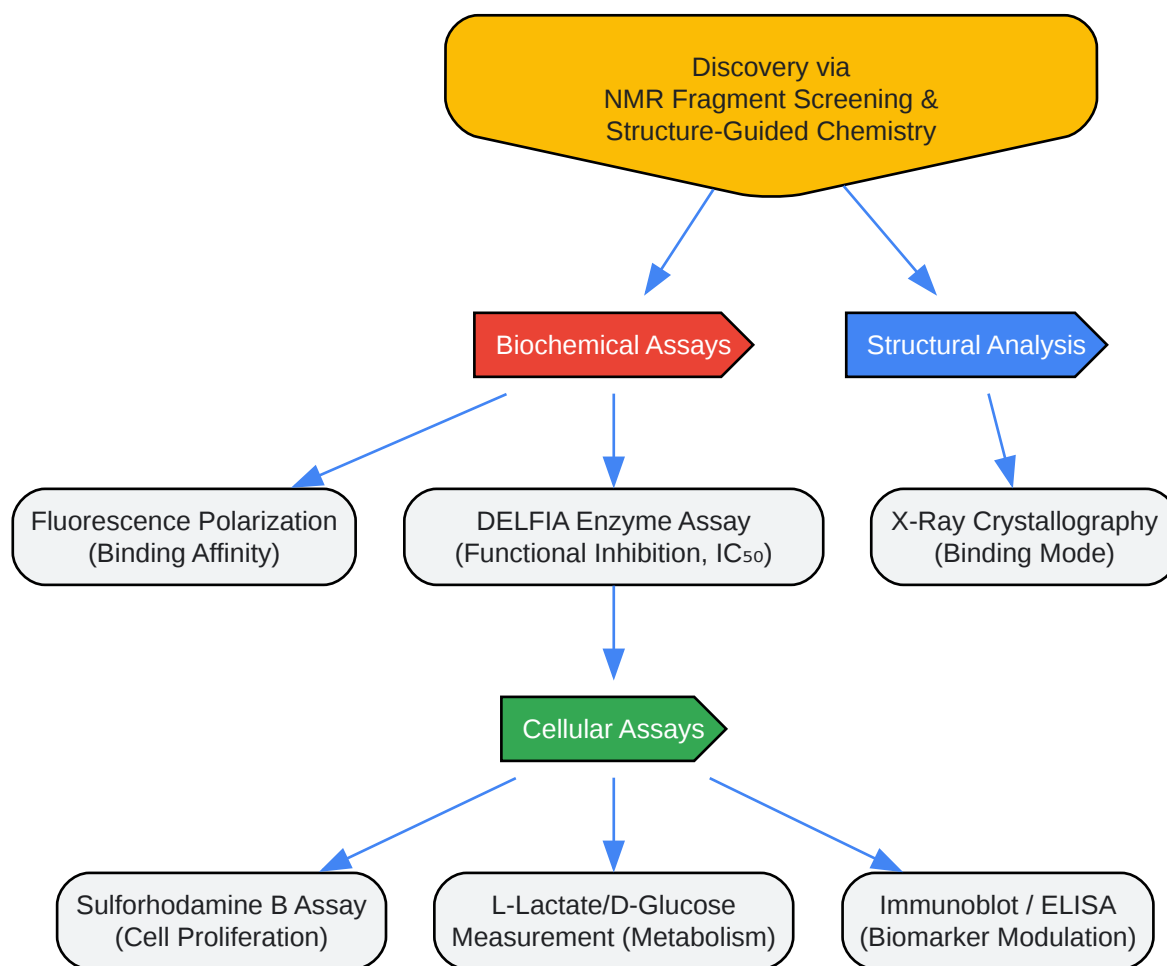
## Cellular Activity

In cellular contexts, **VER-246608**'s effects are most pronounced under nutrient-depleted conditions, mimicking the tumor microenvironment.[3][10]

- **Inhibition of Glycolysis:** Treatment of PC-3 cancer cells with 9 μM and 27 μM of **VER-246608** led to a 21% and 42% reduction in L-lactate production, respectively, indicating a decrease in glycolytic rate.[7][8]
- **Cytostatic Effects:** The compound is weakly anti-proliferative in standard culture media.[1][3] However, its potency is significantly enhanced under conditions of low glucose or low serum, where it induces cell cycle arrest at the G1 phase.[1][6] For instance, in serum-starved PC-3 cells, a 20 μM concentration induces G1 arrest.[6]
- **Biomarker Modulation:** **VER-246608** effectively suppresses the phosphorylation of the Ser<sup>293</sup> residue on the E1α subunit of PDC, with a cellular IC<sub>50</sub> of 266 nM.[5][7][8]
- **Combination Therapy:** **VER-246608** has been shown to potentiate the cytotoxic activity of the chemotherapeutic agent doxorubicin.[1][3][4][10]

## Experimental Protocols

The characterization of **VER-246608** involved several key experimental methodologies.



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Key Experimental Workflow for **VER-246608** Characterization.

## PDK Enzyme Functional Assay (DELFI A)

This assay was used to determine the IC<sub>50</sub> values of **VER-246608** against the four PDK isoforms.<sup>[7]</sup>

- **Compound Preparation:** Test compounds are serially diluted in DMSO and then further diluted in MOPS buffer.
- **Enzyme Reaction:** The diluted compound is added to an enzyme mixture containing the specific PDK isoform (10 nM for PDK-1, -2, -3 or 20 nM for PDK-4), the E1 subunit of PDC (300 nM), and other necessary reagents.

- Initiation: The reaction is initiated by adding ATP to a final concentration of 5  $\mu$ M.
- Incubation: The mixture is incubated for 1 hour at 30°C.
- Detection: The level of E1 $\alpha$  phosphorylation is quantified using DELFIA (Dissociation-Enhanced Lanthanide Fluorometric Immunoassay) reagents, including a europium-labeled secondary antibody.
- Data Analysis: Data is fitted using non-linear regression to determine IC<sub>50</sub> values.[\[1\]](#)[\[7\]](#)

## Fluorescence Polarization (FP) Assay

This method was employed to confirm the ATP-competitive binding of **VER-246608** to PDKs.[\[1\]](#)

- Principle: The assay measures the ability of **VER-246608** to displace a fluorescein-labeled probe from the ATP binding site of the kinase.
- Procedure: The PDK enzyme is incubated with the fluorescent probe.
- Competition: Increasing concentrations of **VER-246608** are added to the mixture.
- Measurement: Changes in fluorescence polarization are measured. Displacement of the probe by the inhibitor results in a decrease in polarization.
- Analysis: The resulting data is used to generate a binding curve and determine binding affinity (IC<sub>50</sub>).[\[1\]](#)[\[4\]](#)

## Cell Proliferation Assay (Sulforhodamine B)

The cytostatic effects of **VER-246608** on cancer cells were quantified using the Sulforhodamine B (SRB) assay.[\[1\]](#)

- Cell Seeding: Cancer cells (e.g., PC-3) are seeded in 96-well plates.[\[1\]](#)[\[4\]](#)
- Treatment: After allowing cells to attach, they are treated with various concentrations of **VER-246608** under different media conditions (e.g., normal, low glucose, low serum).
- Incubation: Cells are incubated for an extended period (e.g., 120 hours).[\[1\]](#)[\[4\]](#)

- **Fixation and Staining:** Cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to cellular proteins.
- **Measurement:** The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell mass, which is proportional to cell number.[1]

## Western Blot Analysis

This technique was used to assess the modulation of cellular biomarkers, such as the phosphorylation status of the PDC E1 $\alpha$  subunit.[11]

- **Cell Treatment and Lysis:** Cells are treated with **VER-246608** for a specified time, then lysed to extract total proteins.[4][11]
- **Protein Quantification:** The concentration of protein in the lysates is determined.
- **Electrophoresis:** Equal amounts of protein are separated by size using SDS-PAGE.
- **Transfer:** The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- **Antibody Incubation:** The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-Ser<sup>293</sup> E1 $\alpha$ ) and loading controls (e.g.,  $\beta$ -tubulin).
- **Detection:** A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The resulting bands indicate the amount of the target protein.[4]

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